molecular formula CH3O3Rb B6321040 Rubidium(1+);formate;hydrate CAS No. 123676-89-1

Rubidium(1+);formate;hydrate

Cat. No.: B6321040
CAS No.: 123676-89-1
M. Wt: 148.501 g/mol
InChI Key: TXNZWJPXWMZMCW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rubidium formate hydrate can be synthesized through the reaction of rubidium hydroxide with formic acid. The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the hydrate form. The general reaction is as follows:

RbOH+HCOOHCHO2Rb+H2O\text{RbOH} + \text{HCOOH} \rightarrow \text{CHO}_2\text{Rb} + \text{H}_2\text{O} RbOH+HCOOH→CHO2​Rb+H2​O

Industrial Production Methods

Industrial production of rubidium formate hydrate involves the extraction of rubidium from minerals such as pollucite and lepidolite, which are byproducts of cesium and lithium mining . The extracted rubidium is then reacted with formic acid to produce rubidium formate, which is subsequently hydrated to form rubidium formate hydrate.

Chemical Reactions Analysis

Types of Reactions

Rubidium formate hydrate undergoes various chemical reactions, including:

    Oxidation: Rubidium formate can be oxidized to form rubidium carbonate.

    Reduction: It can be reduced to form rubidium metal.

    Substitution: Rubidium formate can participate in substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products

    Oxidation: Rubidium carbonate (Rb2CO3)

    Reduction: Rubidium metal (Rb)

    Substitution: Various substituted rubidium compounds

Mechanism of Action

The mechanism of action of rubidium formate hydrate involves its interaction with biological molecules and cellular components. In biological systems, rubidium ions can replace potassium ions due to their similar ionic radii, affecting cellular processes such as enzyme activity and ion transport . The formate ion can participate in metabolic pathways, influencing various biochemical reactions.

Comparison with Similar Compounds

Rubidium formate hydrate can be compared with other similar compounds such as:

    Sodium formate (NaCHO2): Sodium formate is more commonly used and less expensive but has different solubility and reactivity properties.

    Potassium formate (KCHO2): Potassium formate has similar applications but differs in its physical and chemical properties.

    Cesium formate (CsCHO2): Cesium formate is used in high-density drilling fluids and has unique properties compared to rubidium formate.

Rubidium formate hydrate is unique due to its specific solubility, reactivity, and applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

rubidium(1+);formate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.H2O.Rb/c2-1-3;;/h1H,(H,2,3);1H2;/q;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNZWJPXWMZMCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].O.[Rb+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O3Rb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.501 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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